4-amino-1-phenyl-1,2-dihydropyridin-2-one
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Overview
Description
4-amino-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors . This compound is characterized by the presence of an amino group and a phenyl group attached to the pyridinone ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 4-amino-1-phenyl-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of aziridinyl propargylic esters using platinum(II) catalysis. This reaction typically occurs in toluene at elevated temperatures (100°C) and yields the desired product in moderate to good yields . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-amino-1-phenyl-1,2-dihydropyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, where various substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxides, dihydropyridines, and substituted pyridinones.
Scientific Research Applications
4-amino-1-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-amino-1-phenyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
4-amino-1-phenyl-1,2-dihydropyridin-2-one can be compared with other pyridinone derivatives such as 2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-ylbenzonitrile (perampanel). While both compounds share a pyridinone core, perampanel is a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors and is used as an antiepileptic agent . The unique structural features of this compound, such as the presence of an amino group, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
256653-41-5 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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